2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide is a useful research compound. Its molecular formula is C19H20N4O6 and its molecular weight is 400.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, is the cytochrome P450 1A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic activation of the compound .
Biochemical Pathways
The compound induces gene expression changes in the JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
The compound is extensively glucuronidated in humans, both in vivo and in vitro . This process is mediated by UDP-glucuronosyltransferase (UGT), which plays a critical role in the detoxification of food-borne carcinogenic heterocyclic amines .
Result of Action
The compound mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to be selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons .
Action Environment
The formation of the compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked . Exposure to the compound depends on the eating habits of the individual and can vary up to 5000-fold . It is also related to the type of meat, doneness, cooking method, and quantity consumed .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVPGYDPSLNFET-KSXIZUIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747014 |
Source
|
Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133084-70-5 |
Source
|
Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.